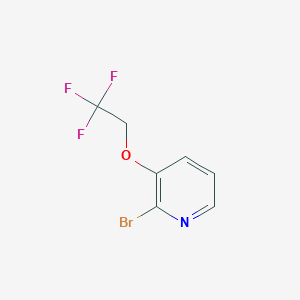

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTWZABBXMLADF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 2,2,2 Trifluoroethoxy Pyridine and Analogues

Strategies for Introducing the 2,2,2-Trifluoroethoxy Moiety onto Pyridine (B92270) Rings

The incorporation of a 2,2,2-trifluoroethoxy group onto a pyridine scaffold can be achieved through several synthetic approaches, each offering distinct advantages in terms of substrate scope, reaction conditions, and regioselectivity.

Nucleophilic Substitution Reactions with 2,2,2-Trifluoroethanol (B45653) on Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the 2,2,2-trifluoroethoxy group. This typically involves the reaction of 2,2,2-trifluoroethanol with a pyridine ring that has been activated towards nucleophilic attack. Activation is usually achieved by the presence of a good leaving group, such as a halogen or a nitro group, at a position susceptible to nucleophilic displacement (typically the 2- or 4-position).

For the synthesis of 3-substituted pyridyl ethers, a common precursor is a 2-halopyridine derivative. For instance, 2-chloro-3-nitropyridine (B167233) can serve as a starting material where the chloro group is displaced by the trifluoroethoxide anion. The reaction of 2-chloro-3-nitropyridine with arenethiolates has been shown to proceed via an addition-elimination mechanism, with the para-like 2-chloro-5-nitropyridine (B43025) reacting faster than the ortho-like 2-chloro-3-nitropyridine. rsc.org

A plausible route to 3-(2,2,2-trifluoroethoxy)pyridine (B2756891), a precursor to the target molecule, could involve the reaction of a 3-halopyridine with 2,2,2-trifluoroethanol in the presence of a suitable base. However, direct nucleophilic substitution at the 3-position of pyridine is generally less facile than at the 2- or 4-positions. Therefore, starting with a more activated precursor, such as a 2-halo-3-substituted pyridine, is often preferred.

| Starting Material | Reagent | Product | Reference |

| 2-Chloro-3-nitropyridine | Sodium 2,2,2-trifluoroethoxide | 3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine | N/A |

| 2-Bromo-3-hydroxypyridine (B45599) | 2,2,2-Trifluoroethylating agent (e.g., triflate) | 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine | N/A |

Transition-Metal Catalyzed Trifluoroethoxylation Methods (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O bonds, including the introduction of fluoroalkoxy groups. These methods offer a versatile alternative to traditional nucleophilic substitution, particularly for less activated aryl and heteroaryl halides.

A general and efficient method for the palladium-catalyzed 2,2,2-trifluoroethoxylation of activated aryl bromides has been developed. researchgate.net This approach could potentially be applied to the synthesis of this compound by coupling a suitable dihalopyridine precursor, such as 2,3-dibromopyridine, with 2,2,2-trifluoroethanol. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands have shown great efficacy in coupling reactions involving aryl chlorides, which are typically less reactive than bromides. youtube.com

A simple and convenient method was developed for the introduction of a 2,2,2-trifluoroethoxy group to various aromatic and heteroaromatic systems utilizing aromatic chlorides as substrates and a tetrakis(2,2,2-trifluoroethoxy) borate (B1201080) salt as the fluoroalkoxy source in a palladium-catalyzed cross-coupling reaction. nih.govamericanelements.com

| Substrate | Reagent | Catalyst System | Product | Reference |

| Aryl/Heteroaryl Chloride | Tetrakis(2,2,2-trifluoroethoxy) borate salt | Palladium catalyst | Aryl/Heteroaryl-O-CH2CF3 | nih.govamericanelements.com |

| Activated Aryl Bromide | 2,2,2-Trifluoroethanol | Palladium catalyst | Aryl-O-CH2CF3 | researchgate.net |

Direct C-H Trifluoroethoxylation Approaches for Heteroarenes

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules. While still an emerging field, direct C-H trifluoroethoxylation of heteroarenes offers a promising route that avoids the pre-functionalization of the starting material. These methods often involve transition-metal catalysis or photoredox catalysis to generate a reactive trifluoroethoxyl radical or a related species that can then react with the C-H bonds of the heterocycle. The regioselectivity of such reactions is a key challenge and is often directed by the electronic and steric properties of the substrate.

Methodologies for Regioselective Bromination of Pyridine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The regioselectivity of bromination is highly dependent on the electronic nature of the substituents already present on the pyridine ring.

Selective Bromination Techniques at the 2-Position of Pyridine

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-deficient nature of the ring. Direct bromination of pyridine itself requires harsh conditions and typically yields the 3-bromopyridine. dntb.gov.ua However, the presence of an activating group, such as an alkoxy group at the 3-position, can direct the electrophilic substitution to the ortho and para positions. An alkoxy group is an ortho, para-director in electrophilic aromatic substitution on a benzene (B151609) ring due to its electron-donating resonance effect. youtube.com In the case of 3-(2,2,2-trifluoroethoxy)pyridine, the trifluoroethoxy group is activating and would be expected to direct bromination to the 2- and 6-positions.

A highly regioselective bromination of 3-hydroxypyridine (B118123) to exclusively yield 2-bromo-3-hydroxypyridine has been achieved using Br2/NaOH. researchgate.net This precursor could then undergo etherification to yield the target molecule. Another approach involves the use of N-bromosuccinimide (NBS) for the regioselective bromination of activated pyridines. nih.govgoogle.com The reaction of 3-methoxypyridine (B1141550) with NBS can yield 2-bromo-3-methoxypyridine. clockss.org

A facile synthesis of bromo-2-alkoxypyridines has been reported through the reaction of bromo-substituted 2-pyridones with alkyl halides in the presence of silver carbonate. documentsdelivered.comnih.gov

| Substrate | Reagent | Product | Reference |

| 3-Hydroxypyridine | Br2/NaOH | 2-Bromo-3-hydroxypyridine | researchgate.net |

| 3-Methoxypyridine | NBS | 2-Bromo-3-methoxypyridine | clockss.org |

| Bromo-substituted 2-pyridones | Alkyl halides/Ag2CO3 | Bromo-2-alkoxypyridines | documentsdelivered.comnih.gov |

Microwave-Assisted Synthesis of Bromopyridine Derivatives

Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate reaction rates, improve yields, and enhance product purity. This technology can be effectively applied to the synthesis of bromopyridine derivatives.

| Reaction Type | Key Advantage of Microwave Assistance | Reference |

| Bromination of Pyridinethiones | Higher yields in shorter times | researchgate.netscilit.comderpharmachemica.com |

| Synthesis of Imidazo[1,2-a]pyridines | Reaction time reduced from hours to seconds | researchgate.net |

Convergent and Divergent Synthetic Approaches for the Compound

The construction of the this compound molecule is effectively achieved through convergent synthetic routes, where key fragments are prepared separately and then combined in the final stages. A primary example involves the formation of a diazonium salt from a substituted aminopyridine, which is then subjected to nucleophilic substitution by the desired trifluoroethoxy group.

A key method for introducing the trifluoroethoxy group onto the pyridine ring involves a diazotization reaction of an appropriate aminopyridine precursor. nih.gov This process typically begins with the formation of a pyridinediazonium salt from a 3-aminopyridine (B143674) derivative under anhydrous conditions. nih.gov This intermediate is then reacted in situ with 2,2,2-trifluoroethanol, which acts as both a reagent and a solvent, to yield the desired ether. nih.gov

For the synthesis of this compound, 3-amino-2-bromopyridine (B189615) is used as the starting material. The diazotization is carried out using an alkyl nitrite (B80452), such as t-butyl nitrite, in the presence of 2,2,2-trifluoroethanol. nih.gov The reaction proceeds as the amino group is converted into a diazonium group, which is an excellent leaving group (N₂). This facilitates the subsequent nucleophilic attack by the 2,2,2-trifluoroethanol to form the ether linkage at the 3-position of the pyridine ring. nih.gov This approach has been shown to produce the target compound in a high crude yield of 96%. nih.gov

The general principle of diazotization-halogenation, known as the Sandmeyer reaction, is a well-established method for converting aminopyridines to halopyridines. dovepress.comresearchgate.net For instance, the synthesis of 2-bromopyridine (B144113) from 2-aminopyridine (B139424) involves diazotization in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. dovepress.comresearchgate.net This foundational chemistry underscores the utility of diazonium salt intermediates in the synthesis of substituted pyridines.

| Reactant | Reagents | Product | Crude Yield | Reference |

| 3-Amino-2-bromopyridine | 1. 2,2,2-Trifluoroethanol, Methanesulfonic acid2. t-Butylnitrite | This compound | 96% | nih.gov |

The synthesis of analogues and key intermediates, such as 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, follows a similar synthetic logic. This intermediate is prepared from 3-amino-2-chloropyridine (B31603) through a diazotization reaction. nih.govrsc.org The process involves dissolving 3-amino-2-chloropyridine in 2,2,2-trifluoroethanol and an acid, such as trifluoroacetic acid. nih.gov The solution is cooled, and a diazotizing agent like t-butyl nitrite is added dropwise, maintaining a low temperature (e.g., 0°C to 5°C). nih.gov After the reaction, the mixture is neutralized and extracted to yield the crude 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine. nih.gov This method has been reported to provide the product with a 67.3% actual yield. nih.gov

Another approach for synthesizing a related intermediate, 2-chloro-3-trifluoromethylpyridine, involves the reduction dechlorination of 2,3,6-trichloro-5-trifluoromethyl pyridine in a lower aliphatic alcohol solvent using a catalyst and an acid-binding agent. nih.gov This highlights an alternative strategy for accessing functionalized pyridine building blocks.

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| 3-Amino-2-chloropyridine | 1. 2,2,2-Trifluoroethanol, Trifluoroacetic acid2. t-Butyl nitrite | 0°C - 5°C | 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine | 67.3% | nih.gov |

Optimization of Reaction Conditions and Efficiency in the Synthesis of this compound

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. The diazotization-etherification sequence requires careful control of several parameters to maximize yield and minimize side reactions. One critical factor is temperature. In the synthesis starting from 3-amino-2-bromopyridine, the reaction mixture is heated to a range of 65°C to 70°C before the dropwise addition of t-butylnitrite, with the temperature maintained between 55°C and 70°C during the addition. nih.gov This elevated temperature facilitates the decomposition of the diazonium intermediate and the subsequent ether formation. nih.gov

The choice of acid and diazotizing agent also plays a role. Methanesulfonic acid is used in the synthesis of the bromo-derivative, while trifluoroacetic acid is used for the chloro-analogue, indicating that the acid can be tailored to the specific substrate. nih.gov The use of t-butyl nitrite is a common choice for anhydrous diazotization, offering good reactivity under the specified conditions. nih.gov The reported crude yield of 96% for the synthesis of this compound suggests that the documented conditions are highly effective, leading to an efficient conversion of the starting material into the desired product. nih.gov

Sustainable Synthesis Considerations for Fluorinated Pyridines

Developing sustainable and environmentally friendly methods for the synthesis of fluorinated pyridines is an area of growing importance. Traditional fluorination methods often rely on hazardous reagents and harsh conditions. dovepress.comcas.cn Green chemistry principles encourage the use of safer reagents, milder reaction conditions, and processes that reduce waste.

One sustainable approach involves the direct C-H fluorination of the pyridine ring, which avoids the need for pre-functionalized substrates. nih.govorgsyn.org For instance, methods using commercially available and safer fluorinating agents like silver(II) fluoride (B91410) (AgF₂) have been developed for the site-selective fluorination of pyridines adjacent to the nitrogen atom. nih.govorgsyn.org These reactions can often be conducted at ambient temperature, significantly reducing energy consumption. nih.gov

The choice of solvent is another key consideration. The development of syntheses in aqueous media or the use of non-hydroxylic solvents can prevent unwanted side reactions, such as the displacement of fluorine by solvent molecules. nih.govacs.org Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, aligns with green chemistry goals by minimizing waste and improving process efficiency. acs.org For the synthesis of trifluoroethoxy derivatives specifically, exploring methods that minimize the use of excess 2,2,2-trifluoroethanol, which is both a reagent and a solvent, could further enhance the sustainability of the process.

Applications in Advanced Organic Synthesis and Material Science

2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine as a Versatile Building Block in Synthetic Sequences

This compound serves as a highly adaptable precursor in multi-step organic synthesis. The utility of this compound is rooted in the distinct reactivity of its substituent groups. The bromine atom at the C-2 position of the pyridine (B92270) ring is particularly susceptible to displacement through various transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

Key reactions that underscore its versatility include:

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids. researchgate.netwikipedia.orgorganic-chemistry.org

Sonogashira Coupling: To introduce alkynyl moieties, creating C(sp²)-C(sp) bonds. soton.ac.ukscirp.orgwikipedia.org

Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines. nih.govresearchgate.netwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring allows for the displacement of the bromide by strong nucleophiles.

The 3-(2,2,2-trifluoroethoxy) group is largely inert to these coupling conditions, acting as a critical modulating group. Its strong electron-withdrawing nature influences the regioselectivity and reactivity of the pyridine core. Furthermore, this group imparts desirable physicochemical properties, such as increased lipophilicity and metabolic stability, into the final products, which is a significant advantage in the development of pharmaceuticals and agrochemicals.

Interactive Data Table: Key Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Py-Ar | Biaryl compounds |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Py-C≡C-R | Aryl alkynes |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | Py-NR₂ | Aryl amines |

| C-S Coupling | R-SH | Pd(OAc)₂ / Ligand (e.g., Xantphos) / Base | Py-S-R | Aryl sulfides |

Synthesis of Complex Heterocyclic Systems

The strategic position of the bromine atom makes this compound an excellent starting material for constructing more elaborate heterocyclic frameworks, including fused ring systems that are prevalent in biologically active molecules.

2-Pyridones are a significant class of heterocycles. While direct hydrolysis of the 2-bromo group to a hydroxyl group to form the corresponding pyridone is challenging, it can be achieved under specific conditions, such as high-pressure hydrolysis or metal-catalyzed hydroxylation reactions.

More significantly, the compound is a key intermediate for building fused heterocyclic systems. Annulation strategies often involve an initial cross-coupling reaction to install a functionalized side chain, followed by an intramolecular cyclization. For example, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group can lead to subsequent cyclization to form pyrrolopyridines or thienopyridines . researchgate.netresearchgate.net Similarly, reaction sequences starting with a Suzuki or Buchwald-Hartwig coupling can be designed to construct fused systems like pyridopyrimidines . nih.govresearchgate.netrsc.orgmdpi.com These fused scaffolds are central to many areas of drug discovery. nih.govmdpi.com

The term "bridged compounds" in this context refers to molecules where the 2-substituted-3-(2,2,2-trifluoroethoxy)pyridine core is linked, or bridged, to another molecular fragment, often another aromatic or heterocyclic ring. Palladium-catalyzed cross-coupling reactions are the primary tools for achieving this transformation. researchgate.netresearchgate.net

For instance, a Suzuki-Miyaura reaction with a di-boronic acid can link two pyridine units together. More commonly, coupling with an aryl boronic acid creates biaryl structures, which are fundamental motifs in medicinal chemistry and materials science. nih.govclaremont.edu These bridged structures can exhibit unique conformational properties and are explored as ligands for catalysis or as functional materials with specific electronic properties. The introduction of such bridges allows for the precise tuning of the three-dimensional structure of a molecule, which can be critical for optimizing its interaction with biological targets. nih.gov

Aryl sulfides and their oxidized derivatives (sulfoxides, sulfones) are important functional groups in pharmaceuticals and agrochemicals. The bromine atom in this compound can be readily substituted by a sulfur nucleophile to yield 2-thioether-pyridines. This transformation can be accomplished via palladium- or copper-catalyzed C-S coupling reactions with various thiols. These methods are generally high-yielding and tolerate a wide range of functional groups on the thiol coupling partner.

This approach provides access to a library of sulfide (B99878) derivatives where the trifluoroethoxy pyridine moiety is conserved. These sulfides can be further oxidized to the corresponding sulfoxides and sulfones, expanding the chemical diversity and allowing for fine-tuning of the molecule's electronic and steric properties.

Precursors for Fluoroalkoxy-Substituted Functional Molecules

Beyond its use in building complex scaffolds, the title compound is a precursor for molecules where the fluoroalkoxy-substituted pyridine itself is the key functional component.

Pyridine derivatives are widely used as organocatalysts, acting as nucleophilic catalysts or as ligands in transition metal catalysis. The development of chiral pyridine-based ligands has been particularly impactful in asymmetric synthesis. chemsoc.org.cnresearchgate.net this compound represents a valuable starting point for the synthesis of novel, functionalized organocatalysts.

The bromo group can be replaced with other functionalities, such as phosphine (B1218219) groups (via coupling with diphenylphosphine) or other coordinating heterocycles, to create new chiral ligands. In such a catalyst, the 3-(2,2,2-trifluoroethoxy) group would play a crucial role. Its electronic properties can influence the Lewis basicity of the pyridine nitrogen and the electronic environment of the catalytic center. acs.orgnih.gov Its steric bulk can also create a specific chiral pocket around the active site, potentially enhancing enantioselectivity in asymmetric reactions. Therefore, this building block enables access to a new class of catalysts whose performance can be systematically tuned by the presence of the fluoroalkoxy group.

Intermediates for Advanced Materials (e.g., Liquid Crystals, Nonlinear Optical Chromophores)

While substituted pyridines and bromo-aromatic compounds are classes of molecules utilized in the development of advanced materials, the specific application of this compound as an intermediate for liquid crystals or nonlinear optical (NLO) chromophores is not extensively documented in prominent scientific literature or patent filings. The design of such materials often relies on molecules with specific electronic and structural properties, such as high polarizability and defined molecular geometries. Although the pyridine ring is a common core for liquid crystals and the presence of electron-withdrawing groups can be a feature in NLO chromophores, a direct synthetic lineage from this particular compound to finalized advanced materials is not clearly established in available research.

Contributions to Agrochemical and Pharmaceutical Intermediate Synthesis

The primary and most significant application of this compound is in the synthesis of agrochemical intermediates. The molecule's structure is a key building block for certain high-value active ingredients used in crop protection.

This compound is a critical precursor for the synthesis of the sulfonylurea herbicide Trifloxysulfuron. This herbicide is effective for controlling broadleaf weeds and sedges in crops like cotton and sugarcane. The synthesis of Trifloxysulfuron requires the formation of a key intermediate, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide.

The bromo-substituent at the 2-position of the pyridine ring is an ideal reactive site for introducing the required sulfonamide functionality. The typical synthetic strategy involves the conversion of the bromine atom into a sulfonyl chloride or a related group, which is then reacted with ammonia (B1221849) to form the sulfonamide. A plausible synthetic pathway would involve a metal-halogen exchange followed by reaction with sulfur dioxide and a chlorinating agent, or a palladium-catalyzed sulfonation. Research has detailed the synthesis of this key sulfonamide intermediate from the analogous 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, highlighting the importance of this halogenated pyridine scaffold. The final step in the synthesis of Trifloxysulfuron is the condensation of this pyridinesulfonamide intermediate with a pyrimidine (B1678525) derivative.

Table 1: Key Intermediates in the Synthesis of Trifloxysulfuron

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₇H₅BrF₃NO | Starting material/precursor for the pyridinesulfonamide moiety. |

| 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | C₇H₇F₃N₂O₃S | Key intermediate that contains the complete pyridine-sulfonamide portion of the final product. |

| 1-(4,6-dimethoxypyrimidin-2-yl)-3-sulfonylurea moiety | C₇H₉N₃O₄S (Represents the reactive partner) | Condensation partner for the pyridinesulfonamide intermediate. |

| Trifloxysulfuron | C₁₄H₁₄F₃N₅O₆S | Final herbicidal active ingredient. |

The pyridine ring is a core structural feature in a major class of insecticides known as neonicotinoids. Furthermore, the inclusion of trifluoromethyl and bromo substituents is a common strategy in the design of modern insecticides to enhance efficacy and metabolic stability.

However, a direct and established role for this compound as a specific intermediate in the synthesis of commercialized or late-stage developmental insecticidal agents is not well-documented in the scientific and patent literature. While numerous studies describe the synthesis and insecticidal activity of novel pyridine derivatives, the specific substitution pattern of this compound does not appear as a recurring building block for known insecticidal compounds. Therefore, its contribution in this specific area remains largely theoretical or underexplored in publicly available research.

Advanced Spectroscopic and Structural Elucidation of Trifluoroethoxy Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of "2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine" in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the atomic arrangement and electronic environment within the molecule can be constructed.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the trifluoroethoxy group. The aromatic region will show signals for the three protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their relative positions. The methylene (B1212753) protons of the trifluoroethoxy group will appear as a quartet due to coupling with the adjacent fluorine atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons will be influenced by the bromo and trifluoroethoxy substituents. The carbons of the trifluoroethoxy group will also have characteristic chemical shifts, with the carbon bearing the fluorine atoms showing a quartet in the proton-coupled spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.20 - 7.40 | - |

| H-5 | 7.00 - 7.20 | - |

| H-6 | 8.00 - 8.20 | - |

| -OCH₂- | 4.50 - 4.70 (q) | 65 - 70 (q) |

| C-2 | - | 145 - 150 |

| C-3 | - | 150 - 155 |

| C-4 | - | 120 - 125 |

| C-5 | - | 115 - 120 |

| C-6 | - | 140 - 145 |

| -CF₃ | - | 120 - 125 (q) |

Note: These are estimated values based on analogous compounds. 'q' denotes a quartet.

¹⁹F NMR spectroscopy is a powerful tool for the specific detection and characterization of the trifluoromethyl (-CF₃) group in "this compound". The three equivalent fluorine atoms of the -CF₃ group are expected to give a single resonance in the ¹⁹F NMR spectrum. This signal will appear as a triplet due to coupling with the adjacent methylene (-CH₂-) protons. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an ethoxy moiety. The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of "this compound". The accurate mass measurement allows for the unambiguous confirmation of the molecular formula, C₇H₅BrF₃NO.

The mass spectrum will also display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units (M and M+2).

Electron impact (EI) or electrospray ionization (ESI) can be used to induce fragmentation of the molecule. The analysis of the fragmentation pattern provides valuable structural information. Key fragmentation pathways for "this compound" are expected to involve the cleavage of the C-Br bond, the ether linkage, and the loss of the trifluoromethyl group.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

|---|---|

| 255/257 | [M]⁺ (Molecular ion) |

| 176 | [M - Br]⁺ |

| 172/174 | [M - CF₃]⁺ |

| 144/146 | [M - OCH₂CF₃]⁺ |

| 83 | [CF₃CH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in "this compound" by detecting the vibrational frequencies of its covalent bonds. The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the pyridine ring, the C-Br bond, the C-O ether linkage, and the C-F bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1300-1000 | C-O stretch | Ether |

| 1200-1000 | C-F stretch | Trifluoromethyl |

X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

C-H...F Interactions: Weak hydrogen bonds between the hydrogen atoms of the pyridine ring or the methylene group and the highly electronegative fluorine atoms of the trifluoroethoxy group are likely to be present. These interactions contribute to the stability of the crystal packing.

C-F...π Interactions: The electron-rich π-system of the pyridine ring can interact with the electron-deficient fluorine atoms of a neighboring molecule. These C-F...π interactions are a type of non-covalent interaction that has been increasingly recognized for its importance in the solid-state structures of fluorinated organic compounds.

Halogen Bonding: The bromine atom, with its electrophilic region (σ-hole), could potentially engage in halogen bonding with nucleophilic atoms (e.g., the nitrogen of the pyridine ring) of adjacent molecules.

π-π Stacking: The planar pyridine rings may stack on top of each other, offset to minimize electrostatic repulsion, leading to stabilizing π-π interactions.

The interplay of these supramolecular interactions dictates the formation of a well-ordered, three-dimensional crystal lattice.

Conformational Analysis of the Pyridine Ring and Trifluoroethoxy Substituent

Pyridine Ring Planarity

Research on closely related structures, such as 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, provides foundational knowledge applicable to the bromo-analogue. X-ray crystallographic studies have demonstrated that the pyridine ring, the exocyclic oxygen atom, and the halogen substituent (chlorine in the studied analogue) are nearly coplanar. This planarity is a characteristic feature of the aromatic pyridine system, which seeks to maximize π-orbital overlap. The largest deviation from the mean plane in the chloro-analogue has been reported to be minimal, indicating a high degree of flatness for the core heterocyclic structure. This near-planar arrangement is expected to be preserved in this compound due to the similar electronic and steric demands of the bromine and chlorine atoms at the 2-position.

Orientation of the Trifluoroethoxy Substituent

Analysis of the crystallographic data for the chloro-analogue provides precise measurements of the key dihedral angles that define the orientation of the trifluoroethoxy group. These angles are crucial for understanding the preferred conformation in the solid state, which is often influenced by a combination of intramolecular forces and crystal packing effects.

| Dihedral Angle | Value (°) | Description |

| C4-C3-O1-C7 | 178.5 (2) | Defines the orientation of the ethoxy group relative to the C3-C4 bond of the pyridine ring. |

| C2-C3-O1-C7 | -2.4 (3) | Defines the orientation of the ethoxy group relative to the C2-C3 bond of the pyridine ring. |

| C3-O1-C7-C8 | -173.6 (2) | Describes the torsion around the O-C(ethyl) bond. |

Data derived from the crystallographic information file of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, a closely related analogue.

The dihedral angle of approximately -2.4° for C2-C3-O1-C7 indicates that the C-O-C plane of the trifluoroethoxy group is nearly coplanar with the pyridine ring. This arrangement suggests a preference for a conformation where the trifluoroethoxy group lies in close proximity to the plane of the aromatic ring, likely influenced by electronic interactions between the oxygen lone pairs and the π-system of the pyridine ring.

Furthermore, the C3-O1-C7-C8 dihedral angle of approximately -173.6° indicates a staggered conformation around the O-C(ethyl) bond, which is a common feature in such systems to minimize steric repulsion between the bulky trifluoroethyl group and the pyridine ring.

Intramolecular Interactions

The conformational preferences observed in these molecules can also be influenced by potential intramolecular interactions. In the case of 2-halo-3-alkoxypyridines, the close proximity of the halogen atom at the 2-position and the alkoxy group at the 3-position may lead to through-space electronic interactions. Additionally, the possibility of weak intramolecular hydrogen bonding between one of the fluorine atoms of the trifluoroethoxy group and a hydrogen atom on the pyridine ring (C-H···F-C) could play a role in stabilizing certain conformations. While crystallographic data provides a static picture of the solid-state conformation, computational studies would be beneficial to explore the rotational energy barriers and the relative energies of different conformers in the gas phase and in solution, offering a more dynamic understanding of the conformational landscape.

Computational Chemistry Approaches to Fluorinated Pyridines

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For fluorinated pyridines, DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to optimize molecular geometries and calculate fundamental electronic properties. nih.govresearchgate.net

Key insights derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov In a molecule like 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine, the MEP would highlight the electron-deficient regions of the pyridine (B92270) ring caused by the electronegative nitrogen, bromine, and trifluoroethoxy group, as well as electron-rich areas.

Table 1: Representative DFT-Calculated Properties for a Substituted Bromopyridine (Note: This table is illustrative, based on typical DFT results for similar compounds like 2-Bromo-3-hydroxy-6-Methyl Pyridine, as specific data for the target compound is not available in the cited literature.)

| Property | Typical Calculated Value | Significance |

| HOMO-LUMO Gap (eV) | ~5.4 | Indicates kinetic stability and chemical reactivity researchgate.net |

| Dipole Moment (Debye) | ~1.9 | Measures the molecule's overall polarity |

| Global Minimum Energy (kJ/mol) | -7,606,473 | Represents the total electronic energy at 0 K nih.gov |

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions, including those involving the synthesis or modification of halogenated pyridines. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the high-energy structures that connect reactants, intermediates, and products.

For instance, in studying the halogenation of pyridines, computational studies can model the SNAr (Nucleophilic Aromatic Substitution) pathway. researchgate.net DFT calculations can determine the activation energy barriers for each step, helping to understand the reaction kinetics and regioselectivity. mdpi.comresearchgate.net This approach could be applied to model the synthesis of this compound or its subsequent reactions, providing insights into why certain isomers are formed preferentially and how reaction conditions might influence the outcome.

DFT provides excellent accuracy in predicting various spectroscopic parameters, which is crucial for characterizing newly synthesized compounds. researchgate.netnih.gov

Vibrational Spectroscopy: Theoretical calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net These calculated spectra, when compared with experimental data, aid in the assignment of vibrational modes to specific functional groups and motions within the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net This is particularly useful for confirming the structure of complex organic molecules like fluorinated pyridines.

Conformational analysis via DFT helps identify the most stable three-dimensional arrangement of the atoms. For this compound, this would involve rotating the C-O bonds of the trifluoroethoxy group to find the global minimum energy conformation, which dictates the molecule's ground-state properties.

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 2-methoxy-3-(trifluoromethyl)pyridine (This data illustrates the typical accuracy of DFT in predicting spectroscopic properties.)

| Vibrational Mode | Experimental FT-IR | Calculated (B3LYP) | Assignment |

| C-H Stretch (pyridine) | 3075 | 3078 | Aromatic C-H |

| C-H Stretch (methoxy) | 2962 | 2960 | Aliphatic C-H |

| C=N Stretch | 1594 | 1596 | Ring Vibration |

| C-F Stretch | 1311 | 1310 | CF₃ Symmetric Stretch |

Source: Adapted from representative data found in spectroscopic analyses of related pyridine derivatives. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscapes

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For this compound, an MD simulation would reveal the flexibility of the trifluoroethoxy side chain and its preferred orientations in different environments (e.g., in a vacuum or in a solvent). This exploration of the conformational landscape can identify various low-energy states and the energetic barriers between them, which is information complementary to static DFT calculations. nih.govresearchgate.net Key parameters analyzed in MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and Solvent Accessible Surface Area (SASA) to understand interactions with the solvent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Chemical Reactivity and Synthetic Efficiency

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. nih.govnih.gov For a class of compounds like halogenated fluoroethoxy pyridines, a QSAR model could be developed to predict their synthetic efficiency or reactivity in a particular transformation.

The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific conformational indices.

Topological Descriptors: Indices that describe atomic connectivity.

A statistical model is then built to find a mathematical equation linking these descriptors to the observed property. This model can then be used to predict the reactivity of new, unsynthesized pyridine derivatives, guiding chemists to prioritize the synthesis of molecules with the most promising characteristics. nih.govmdpi.com

Cheminformatics and Data Mining for Structure-Property Relationships in Halogenated Fluoroethoxy Pyridines

Cheminformatics involves the use of computational methods to analyze and organize large datasets of chemical information. nih.gov By mining databases of known halogenated pyridines and related compounds, it is possible to uncover subtle structure-property relationships (SPRs) that may not be immediately obvious.

For a class of molecules including this compound, a cheminformatics approach would involve:

Data Curation: Assembling a database of related structures along with their known experimental properties (e.g., melting points, boiling points, reaction yields, spectroscopic data).

Similarity Searching: Identifying compounds with similar structural features to predict the properties of a novel compound.

These analyses can help in the rational design of new compounds, predict potential synthetic challenges, and provide a broader understanding of how structural modifications affect the physicochemical properties within this chemical class. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Selective Synthetic Methodologies

While established methods for the synthesis of substituted pyridines exist, the specific preparation of 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine presents opportunities for methodological refinement and innovation. Future research will likely focus on developing more efficient, sustainable, and highly selective synthetic routes.

Current approaches often involve multi-step sequences, such as the bromination of a pre-formed 3-(2,2,2-trifluoroethoxy)pyridine (B2756891) or the etherification of 2-bromo-3-hydroxypyridine (B45599). google.com A key area for development is the direct, one-pot synthesis from more readily available precursors. acs.org Strategies involving late-stage C-H functionalization are particularly promising, though achieving the desired regioselectivity on the electron-deficient pyridine (B92270) ring remains a challenge. researchgate.netbohrium.com

Future synthetic endeavors could explore novel catalytic systems that enable regioselective bromination and trifluoroethoxylation of the pyridine core under milder conditions. The development of photocatalytic methods, for instance, could offer new pathways for these transformations, reducing the reliance on harsh reagents and high temperatures.

Table 1: Potential Future Synthetic Strategies for this compound

| Synthetic Strategy | Potential Catalyst/Reagent System | Key Advantages | Research Focus |

| Direct C-H Bromoetherification | Transition Metal Catalyst (e.g., Pd, Ru) + Bromine Source + CF3CH2OH | Atom and step economy | Catalyst design for high regioselectivity at C2 and C3 |

| Photocatalytic Synthesis | Organic Dye/Semiconductor + Light + Brominating & Etherifying Agents | Mild reaction conditions, sustainable | Optimization of reaction parameters and catalyst stability |

| Flow Chemistry Synthesis | Packed-bed reactor with immobilized catalysts/reagents | Enhanced safety, scalability, and reproducibility | Reactor design and optimization of flow parameters |

Exploration of Undiscovered Reactivity Modes and Catalytic Systems

The reactivity of this compound is dominated by the versatile bromo substituent, which serves as a handle for a multitude of cross-coupling reactions. While standard palladium-catalyzed reactions like Suzuki and Sonogashira couplings are anticipated to be efficient, future research will delve into more advanced and unconventional catalytic systems. beilstein-journals.orgyoutube.com

There is a significant opportunity to explore the use of earth-abundant metal catalysts, such as nickel, copper, or iron, to perform these cross-coupling reactions more economically and sustainably. Furthermore, the development of monoligated palladium(0) species as highly active catalysts could enable transformations at lower catalyst loadings and temperatures.

Beyond traditional cross-coupling, the exploration of novel reactivity modes is a fertile ground for research. This could include, for example, reductive cross-coupling reactions that forge new bonds without the need for organometallic reagents, or dual photoredox and transition metal catalysis to access previously inaccessible reaction pathways. The trifluoroethoxy group, while generally considered stable, may also participate in or influence reactions under specific, yet-to-be-discovered conditions.

Integration into Novel Functional Materials and Optoelectronic Devices

Pyridine-containing molecules are integral components of many functional materials due to their electronic properties and coordination capabilities. researchgate.net The unique electronic profile of this compound—imparted by the electron-withdrawing pyridine ring and trifluoroethoxy group, and the polarizable bromo group—makes it an attractive building block for novel materials.

In the field of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The trifluoroethoxy group can enhance solubility and influence molecular packing, which are critical parameters for device performance. Future work will involve synthesizing a library of derivatives through cross-coupling reactions and evaluating their photophysical and electronic properties. rsc.orgnih.gov

Table 2: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Desired Property | Potential Derivative Structure | Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, specific emission wavelength | Conjugated oligomers or polymers incorporating the pyridine unit | Synthesis and characterization of photophysical properties |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge transport | Donor-acceptor type molecules | Design of molecules with tailored HOMO/LUMO energy levels |

| Chemical Sensors | Selective binding to analytes | Macrocyclic structures or polymers with pyridine nitrogen as a binding site | Investigation of changes in optical or electronic properties upon analyte binding |

Synergistic Approaches Combining Experimental and Computational Chemistry

The interplay between experimental and computational chemistry will be crucial in unlocking the full potential of this compound. nih.gov Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and spectroscopic properties, thereby guiding experimental design. researchgate.netresearchgate.net

Computational studies can be employed to:

Predict Reactivity: Model transition states of potential reactions to predict the feasibility and regioselectivity of new transformations. nih.gov

Elucidate Electronic Effects: Quantify the influence of the bromo and trifluoroethoxy substituents on the electron density distribution of the pyridine ring, which is key to understanding its reactivity and interaction with other molecules. rsc.orgrsc.org

Design Novel Materials: Simulate the electronic and photophysical properties of hypothetical derivatives to identify promising candidates for functional materials before embarking on their synthesis. mdpi.com

A feedback loop where computational predictions are tested experimentally, and experimental results are used to refine computational models, will accelerate the discovery of new applications for this compound.

Expanding the Scope of Derivatization for Tailored Applications in Niche Chemical Fields

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of more complex molecules. mdpi.com Expanding the scope of its derivatization will open doors to tailored applications in various niche chemical fields.

In medicinal chemistry , the pyridine scaffold is a well-established pharmacophore. nih.gov The trifluoroethoxy group can enhance metabolic stability and binding affinity. Future research will focus on using cross-coupling reactions to introduce diverse functionalities at the 2-position, creating libraries of novel compounds for biological screening against various therapeutic targets.

In agrochemical research , fluorinated and heterocyclic compounds often exhibit potent biological activity. Derivatives of this compound could be synthesized and evaluated as potential herbicides, fungicides, or insecticides.

Finally, in the development of specialty chemicals , such as ligands for catalysis or additives for polymers, the unique electronic and steric properties of derivatives of this compound can be harnessed to achieve specific performance characteristics. The systematic exploration of its derivatization is key to uncovering these specialized applications.

Q & A

Basic: What are the recommended synthetic routes for preparing 2-Bromo-3-(2,2,2-trifluoroethoxy)pyridine, and what experimental conditions optimize yield?

Answer:

The compound can be synthesized via condensation reactions using 2,2,2-trifluoroethanol and halogenated pyridine precursors. Key conditions include:

- Base-mediated substitution : Reaction of 3-bromopyridine derivatives with trifluoroethanol in the presence of a strong base (e.g., K₂CO₃) and a polar aprotic solvent like hexamethylphosphoramide (HMPT) at elevated temperatures (100–120°C) to achieve substitution at the 3-position .

- Purification : Column chromatography or recrystallization to isolate the product, with yields typically optimized by controlling stoichiometry and reaction time.

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm bromine/trifluoroethoxy group integration. For example, the trifluoroethoxy group shows distinct CF₃ splitting patterns in ¹⁹F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 270.0 for C₇H₆BrF₃NO) .

- Infrared (IR) Spectroscopy : Detects C-Br (~550 cm⁻¹) and C-O-C (~1250 cm⁻¹) stretches .

Advanced: How does the presence of the trifluoroethoxy group influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoroethoxy group deactivates the pyridine ring, reducing electron density at the 2- and 4-positions. This directs electrophilic substitution to the 5-position and stabilizes intermediates in Suzuki-Miyaura couplings. However, steric hindrance from the trifluoroethoxy group may limit reactivity in Buchwald-Hartwig aminations .

Advanced: What are the key challenges in achieving regioselective functionalization of the pyridine ring when introducing bromine and trifluoroethoxy groups?

Answer:

- Competing substitution pathways : Bromination at the 2-position competes with trifluoroethoxy substitution at the 3-position. Using directed ortho-metalation (DoM) or protecting groups can enhance regiocontrol .

- Catalyst selection : Nickel or palladium catalysts (e.g., Ni(dppe)Cl₂) improve selectivity in reductive coupling reactions but require anhydrous conditions to prevent hydrolysis .

Advanced: How can contradictory results in catalytic coupling reactions involving this compound be systematically analyzed?

Answer:

- Parameter screening : Test variables like catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), solvent polarity (DMF vs. THF), and temperature (25–80°C) to identify optimal conditions .

- Mechanistic studies : Use DFT calculations to compare activation energies for competing pathways (e.g., oxidative addition vs. β-hydride elimination) .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ambient temperatures (20–25°C) to prevent hydrolysis of the trifluoroethoxy group .

- Light sensitivity : Protect from UV exposure to avoid radical-mediated degradation .

Advanced: What methodologies are employed to study the degradation pathways of this compound under varying pH and temperature conditions?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C, followed by HPLC-MS to identify degradation products (e.g., debrominated or hydrolyzed derivatives) .

- Kinetic analysis : Monitor reaction rates using UV-Vis spectroscopy to calculate activation energy (Eₐ) for decomposition .

Advanced: How does the bromine substituent affect the compound's suitability as a precursor in multi-step syntheses of pharmaceutical intermediates?

Answer:

- Versatility in cross-coupling : The bromine atom serves as a handle for Suzuki, Heck, or Ullmann reactions to introduce aryl, vinyl, or amino groups. For example, coupling with boronic acids yields biaryl structures found in kinase inhibitors .

- Limitations : Bromine’s susceptibility to nucleophilic displacement requires careful selection of reaction conditions to retain the trifluoroethoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.